molecular formula C44H87NO8P+ B12058696 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine

1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine

Cat. No.: B12058696
M. Wt: 789.1 g/mol
InChI Key: ATHVAWFAEPLPPQ-LNVKXUELSA-O
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Description

1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is a phospholipid molecule, which is a crucial component of cell membranes. This compound is characterized by its unique structure, consisting of a glycerol backbone linked to fatty acid chains and a phosphocholine head group. It plays a significant role in various biological processes, including membrane fluidity, signaling pathways, and lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecanoic acid and cis-9-octadecenoic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification reactions. This approach is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. Additionally, large-scale production might employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: The double bond in the cis-9-octadecenoic acid chain can be oxidized to form epoxides or hydroxylated products.

    Reduction: The double bond can also be reduced to form saturated fatty acid chains.

    Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Various nucleophiles can be used to replace the phosphocholine group, depending on the desired product.

Major Products:

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Phospholipids with different head groups.

Scientific Research Applications

1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

    Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool in cellular biology studies.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.

Mechanism of Action

The mechanism of action of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine involves its integration into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and other lipids, affecting signaling pathways and cellular responses. The phosphocholine head group is particularly important for interactions with proteins and other molecules, facilitating various biological processes.

Comparison with Similar Compounds

  • 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine
  • 1-Stearoyl-2-oleoyl-SN-glycero-3-phosphocholine
  • 1-Linoleoyl-2-oleoyl-SN-glycero-3-phosphocholine

Comparison: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different melting points, solubility, and interactions with other molecules. These differences can influence its behavior in biological systems and its suitability for various applications.

Properties

Molecular Formula

C44H87NO8P+

Molecular Weight

789.1 g/mol

IUPAC Name

2-[hydroxy-[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21-

InChI Key

ATHVAWFAEPLPPQ-LNVKXUELSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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